molecular formula C11H18O4 B14215657 Ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate CAS No. 820977-08-0

Ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate

Cat. No.: B14215657
CAS No.: 820977-08-0
M. Wt: 214.26 g/mol
InChI Key: PONRGBSYLORBMO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate typically involves the reaction of 3-pentenoic acid with ethyl alcohol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This approach can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions include carboxylic acids, alcohols, and substituted esters.

Scientific Research Applications

Ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it can undergo hydrolysis by esterases to release the corresponding carboxylic acid and alcohol. This hydrolysis reaction is crucial for its activation and subsequent biological effects. The compound may also participate in redox reactions, influencing cellular oxidative stress and metabolic processes .

Comparison with Similar Compounds

Ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate can be compared with other similar enoate esters, such as:

The uniqueness of this compound lies in its specific propoxymethyl substituent, which can influence its reactivity and applications in various fields.

Properties

CAS No.

820977-08-0

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

ethyl 2-oxo-3-(propoxymethyl)pent-3-enoate

InChI

InChI=1S/C11H18O4/c1-4-7-14-8-9(5-2)10(12)11(13)15-6-3/h5H,4,6-8H2,1-3H3

InChI Key

PONRGBSYLORBMO-UHFFFAOYSA-N

Canonical SMILES

CCCOCC(=CC)C(=O)C(=O)OCC

Origin of Product

United States

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